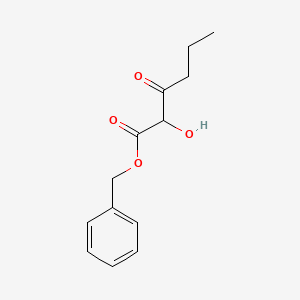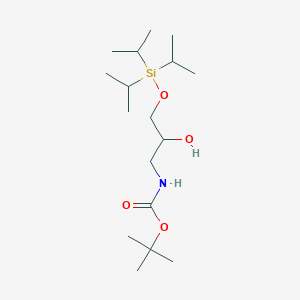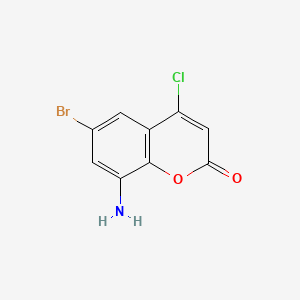
8-Amino-6-bromo-4-chlorocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6-bromo-4-chlorocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries
Preparation Methods
The synthesis of 8-Amino-6-bromo-4-chlorocoumarin typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of coumarin derivatives, followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Bromination and Chlorination: The coumarin core is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorination is then carried out using chlorine gas or thionyl chloride.
Amination: The halogenated coumarin is then subjected to amination using ammonia or an amine source under conditions such as reflux in ethanol or other suitable solvents.
Industrial production methods may involve optimizing these reactions for scale-up, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
8-Amino-6-bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromo and chloro groups can be reduced to form dehalogenated products using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Amino-6-bromo-4-chlorocoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes at the cellular level.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Amino-6-bromo-4-chlorocoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .
Comparison with Similar Compounds
8-Amino-6-bromo-4-chlorocoumarin can be compared with other coumarin derivatives, such as:
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of various pharmaceuticals.
6-Bromo-4-chlorocoumarin: Similar in structure but lacks the amino group, affecting its reactivity and applications.
The presence of the amino group in this compound enhances its reactivity and potential for forming more complex structures, making it unique among coumarin derivatives .
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
8-amino-6-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H,12H2 |
InChI Key |
KXEWZSOOYYZFOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)

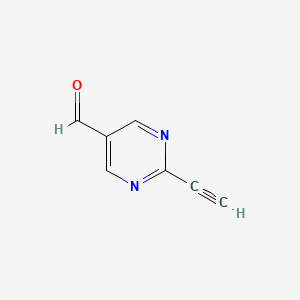
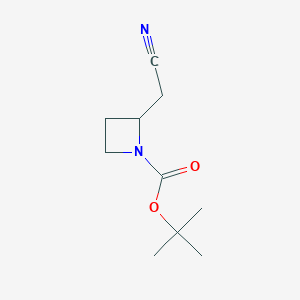

![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)
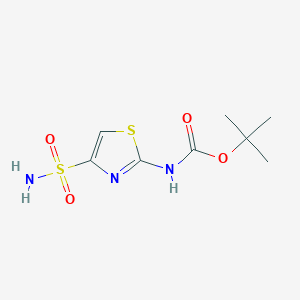
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
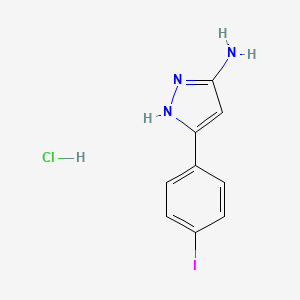
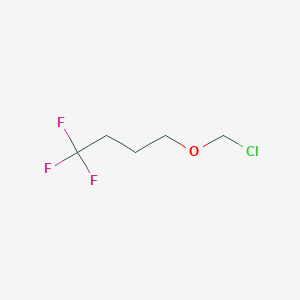
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
